2,4-Dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide
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Overview
Description
2,4-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzene ring substituted with chlorine atoms and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-(1H-imidazol-1-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the imidazole ring.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,4-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzenesulfonamide: Lacks the imidazole moiety but shares the sulfonamide group.
3-(1H-Imidazol-1-yl)propylamine: Contains the imidazole ring but lacks the benzene sulfonamide structure.
2,4-Dichloro-3-methylbenzenesulfonamide: Similar structure but without the imidazole substitution.
Uniqueness
2,4-DICHLORO-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of the imidazole ring and the dichlorobenzene sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H15Cl2N3O2S |
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Molecular Weight |
348.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-imidazol-1-ylpropyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H15Cl2N3O2S/c1-10-11(14)3-4-12(13(10)15)21(19,20)17-5-2-7-18-8-6-16-9-18/h3-4,6,8-9,17H,2,5,7H2,1H3 |
InChI Key |
SYRJGKHYZKRLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCCN2C=CN=C2)Cl |
Origin of Product |
United States |
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